molecular formula C16H15NO3 B1427517 2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 1375068-89-5

2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid

Cat. No. B1427517
CAS RN: 1375068-89-5
M. Wt: 269.29 g/mol
InChI Key: AQHSGRCMHPPOHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is "{3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl}acetic acid" . The molecular formula is C16H15NO3 .

Scientific Research Applications

Analogue Compounds Synthesis and Biological Activity

Compounds within the same class as 2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid have been synthesized and investigated for a range of biological activities. For instance, derivatives of 1,2,4-triazole containing thiophene cores have shown a spectrum of biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. These compounds serve as intermediates for further chemical synthesis, illustrating the versatility of such structures in drug development (Salionov, 2015).

Chemical Synthesis and Characterization

Research into divergent cyclizations of acetic acid derivatives with electrophiles has led to the discovery of novel cyclic products, highlighting the chemical reactivity and potential for generating diverse molecular architectures from similar starting materials. This underscores the compound's relevance in synthetic organic chemistry for constructing complex molecules with potential therapeutic applications (Smyth et al., 2007).

Modulation of Enzymatic Activity

Research into fatty acid amide hydrolase (FAAH) inhibitors has identified alkylcarbamic acid biphenyl-3-yl esters as potent modulators of this enzyme, indicating the potential for compounds with similar structural motifs to influence biological pathways related to pain, anxiety, and depression. These findings highlight the potential pharmacological applications of such compounds in developing new therapeutic agents (Mor et al., 2008).

properties

IUPAC Name

2-[3-[3-(methylcarbamoyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17-16(20)14-7-3-6-13(10-14)12-5-2-4-11(8-12)9-15(18)19/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHSGRCMHPPOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742981
Record name [3'-(Methylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375068-89-5
Record name [3'-(Methylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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